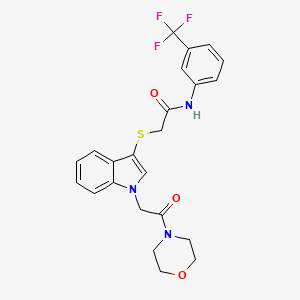

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is an intriguing compound characterized by its indole structure linked with a morpholine ring and a trifluoromethyl group. The incorporation of sulfur and nitrogen atoms introduces a range of potential chemical reactivities and biological activities. This compound's unique configuration makes it of significant interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole nucleus can be synthesized via Fischer indole synthesis, utilizing phenylhydrazine and a carbonyl compound under acidic conditions.

Thioether Formation:

Acetamide Formation: The acetamide moiety is formed by acylation of the thioindole intermediate with 3-(trifluoromethyl)aniline.

Morpholine Introduction: Finally, the morpholino group is introduced via nucleophilic substitution, utilizing a haloacetamide derivative under basic conditions.

Industrial Production Methods

For industrial-scale production, these steps are optimized to ensure high yield and purity:

Catalysts and Solvents: Use of efficient catalysts and high-purity solvents to ensure consistent results.

Process Optimization: Continuous flow chemistry to maintain consistent reaction conditions and scalability.

Purification: Advanced purification techniques like recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen sites.

Reduction: Reductive cleavage of the thioether bond is possible under strong reducing conditions.

Substitution: Electrophilic and nucleophilic substitution reactions are feasible at various positions on the indole and aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride for reductive processes.

Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate for nucleophilic substitutions.

Major Products

The reactions typically yield:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Thiols or amines.

Substitution Products: Varied functionalized indoles and acetamides depending on the substituents introduced.

Scientific Research Applications

Chemistry

Catalysis: The compound serves as a ligand in catalytic reactions, enhancing reactivity and selectivity.

Material Science: Its structural rigidity and electronic properties make it useful in designing new materials.

Biology

Enzyme Inhibition: Acts as an inhibitor for specific enzymes due to its structural mimicry of natural substrates.

Receptor Binding: Binds to particular biological receptors, influencing cellular responses.

Medicine

Drug Development: Its unique structure is explored for developing new therapeutic agents, particularly for targeting cancer and neurological disorders.

Industry

Dyes and Pigments: The compound's chromophoric properties make it valuable in dye and pigment industries.

Polymers: Used as a monomer or additive in producing specialized polymers with enhanced properties.

Mechanism of Action

The compound exerts its effects primarily through:

Molecular Targets: It targets specific enzymes and receptors, modulating their activity.

Pathways: Involves pathways related to cellular metabolism and signaling, influencing biological outcomes.

Comparison with Similar Compounds

Similar Compounds

2-((1-phenyl-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

Compared to its analogs, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to:

Morpholino Ring: Introducing enhanced solubility and reactivity.

Trifluoromethyl Group: Contributing to its high lipophilicity and metabolic stability.

This compound's distinctive structure and properties make it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-33-20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-32-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYFUSIKSMGKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)